
Bis(2-phenylpyridine)-(acetylacetonate)iridium(III);ACetylacetonatobis(2-phenylpyridine)iridium;Acetylacetonatobis(2-phenylpyridine)iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Ir(ppy)2(acac) typically involves the reaction of iridium trichloride with 2-phenylpyridine to form a chloro-bridged iridium dimer. This intermediate is then reacted with acetylacetone under basic conditions to yield the final product . The reaction is usually carried out in solvents like ethylene glycol monoethyl ether at elevated temperatures (around 130°C) for several hours . The industrial production of Ir(ppy)2(acac) follows similar synthetic routes but is optimized for higher yields and purity .
化学反応の分析
Ir(ppy)2(acac) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of iridium(IV) complexes.
Reduction: Reduction reactions can convert Ir(ppy)2(acac) to lower oxidation states of iridium.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate or phenylpyridine ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ir(ppy)2(acac) has a wide range of applications in scientific research:
Biology: The compound is explored for bioimaging applications due to its phosphorescent properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: Ir(ppy)2(acac) is used in the development of high-efficiency lighting and display technologies.
作用機序
The mechanism of action of Ir(ppy)2(acac) involves its phosphorescent properties. The compound exhibits efficient intersystem crossing from the excited singlet state to the triplet state due to enhanced spin-orbit coupling. This results in radiative decay from the triplet state, producing phosphorescence . The molecular targets and pathways involved include the interaction of the iridium center with the ligands, which influences the electronic properties and emission characteristics of the compound .
類似化合物との比較
Ir(ppy)2(acac) is often compared with other iridium complexes like Ir(ppy)3, Ir(chpy)3, and Ir(dhfpy)2(acac). While Ir(ppy)3 is known for its isotropic transition dipole moment, Ir(ppy)2(acac) offers higher external quantum efficiency and balanced hole and electron injection . Other similar compounds include Ir(MDQ)2(acac) and Ir(piq)3, which have different emission properties and applications .
特性
分子式 |
C27H24IrN2O2-2 |
|---|---|
分子量 |
600.7 g/mol |
IUPAC名 |
4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine |
InChI |
InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;; |
InChIキー |
IWZZBBJTIUYDPZ-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


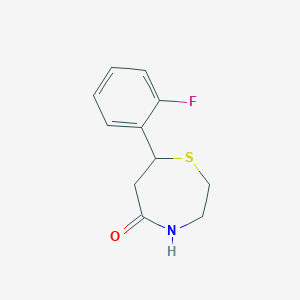
![tert-butyl (1R,13R)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate](/img/structure/B14799769.png)
![2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B14799777.png)
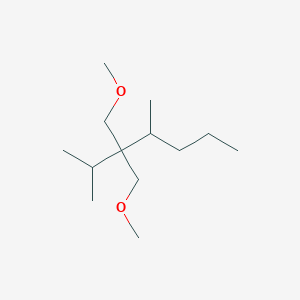
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)
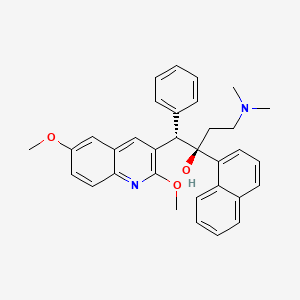
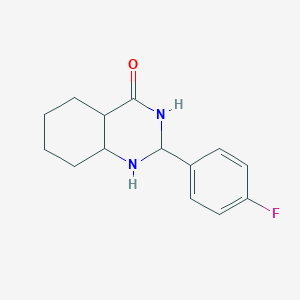
![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)
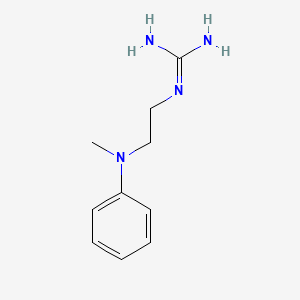
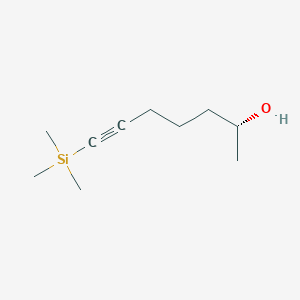
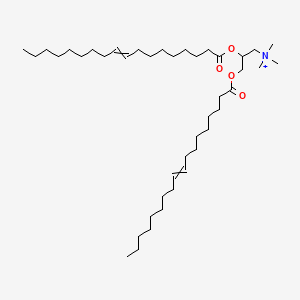
![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)
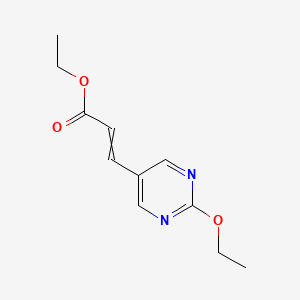
![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
